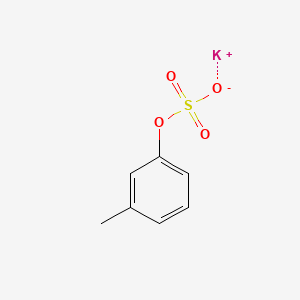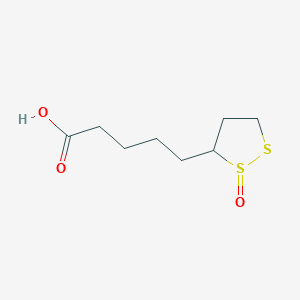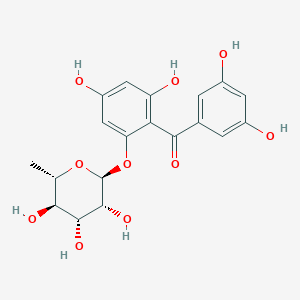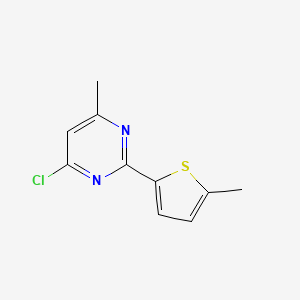
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the treatment of dichloropyrimidine with sodium ethoxide in dry dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling reaction is favored for its mild reaction conditions and high functional group tolerance .
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Ethoxide: Used in substitution reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Sulfone Derivatives: Formed through oxidation reactions.
Complex Molecules: Formed through coupling reactions.
科学研究应用
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation.
作用机制
The mechanism of action of 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
相似化合物的比较
Similar Compounds
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Chloro-2-methylthiopyrimidine
Uniqueness
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable compound for various applications.
属性
分子式 |
C10H9ClN2S |
|---|---|
分子量 |
224.71 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3 |
InChI 键 |
XZHKHCKDQJLZJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=NC(=CC(=N2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


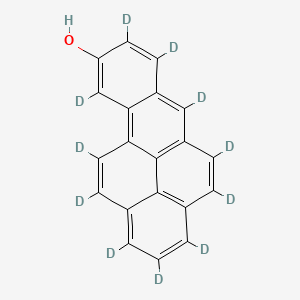
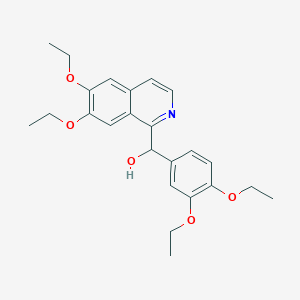
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
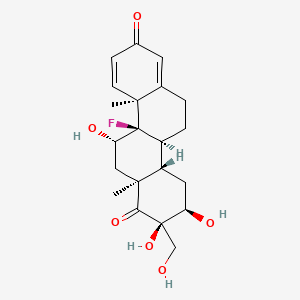

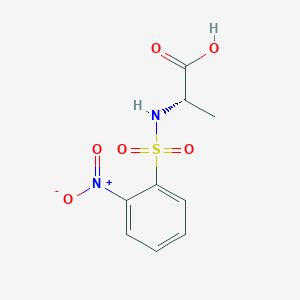
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
